Cas no 122717-54-8 (Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-)

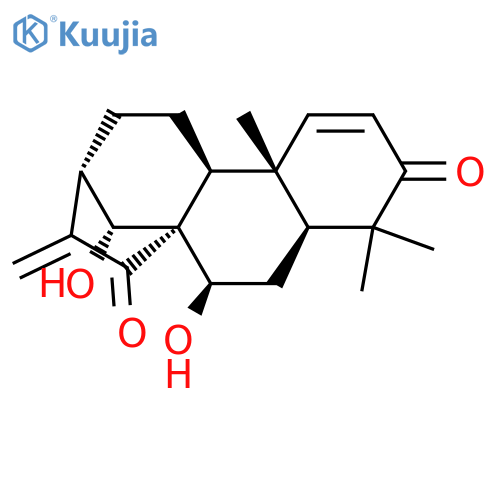

122717-54-8 structure

商品名:Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-

Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 化学的及び物理的性質

名前と識別子

-

- Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-

- Liangshanin A

- (-)-LiangshaninA

- [ "" ]

- (1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione

- FS-10245

- (-)-Liangshanin A

- 122717-54-8

- AKOS032961898

- (1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadec-7-ene-6,15-dione

-

- インチ: InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1

- InChIKey: CNTXARLHZHVLRV-MJTHGBBVSA-N

- ほほえんだ: O[C@@H]1[C@@H]2C(=C)C([C@@]31[C@@H](C[C@@H]1C(C)(C)C(C=C[C@@]1(C)[C@@H]3CC2)=O)O)=O

計算された属性

- せいみつぶんしりょう: 330.18310931g/mol

- どういたいしつりょう: 330.18310931g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 0

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 7

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 523.0±50.0 °C at 760 mmHg

- フラッシュポイント: 284.2±26.6 °C

- じょうきあつ: 0.0±3.1 mmHg at 25°C

Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L23540-5mg |

Liangshanin A |

122717-54-8 | 5mg |

¥5600.0 | 2021-09-09 | ||

| TargetMol Chemicals | TN4432-1 mg |

Liangshanin A |

122717-54-8 | 98% | 1mg |

¥ 5,710 | 2023-07-11 | |

| TargetMol Chemicals | TN4432-5 mg |

Liangshanin A |

122717-54-8 | 98% | 5mg |

¥ 28,000 | 2023-07-11 | |

| A2B Chem LLC | AA24483-1mg |

Liangshanin A |

122717-54-8 | >98% | 1mg |

$699.00 | 2024-04-20 | |

| A2B Chem LLC | AA24483-5mg |

Liangshanin A |

122717-54-8 | 98.5% | 5mg |

$869.00 | 2024-04-20 | |

| TargetMol Chemicals | TN4432-1mg |

Liangshanin A |

122717-54-8 | 1mg |

¥ 5710 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4432-1 mg |

Liangshanin A |

122717-54-8 | 1mg |

¥2835.00 | 2022-02-28 | ||

| TargetMol Chemicals | TN4432-5mg |

Liangshanin A |

122717-54-8 | 5mg |

¥ 28000 | 2024-07-20 |

Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)- 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

122717-54-8 (Kaura-1,16-diene-3,15-dione,7,14-dihydroxy-, (7a,14R)-) 関連製品

- 105108-20-1(2(3H)-Naphthalenone,4,4a,5,6,7,8-hexahydro-4-hydroxy-1,4a-dimethyl-7-(1-methylethenyl)-,(4R,4aR,7R)-)

- 2668-66-8(Medrysone)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量